Indacaterol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

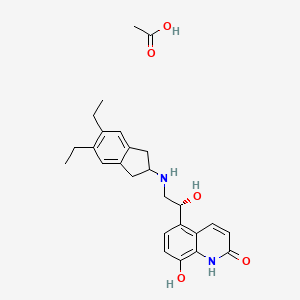

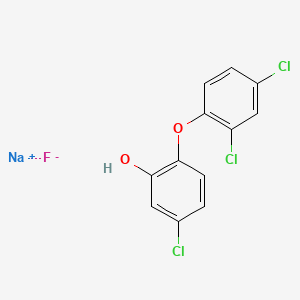

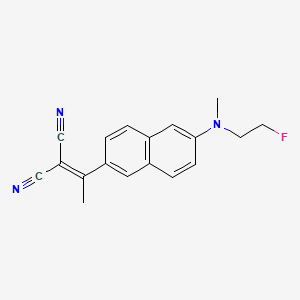

Indacaterol: , is an ultra-long-acting β-adrenoceptor agonist developed by Novartis. Its chemical name is ®-5-[2-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl-8-hydroxy-1H-quinolin-2-one . The molecular formula is C24H28N2O3 , with a molecular weight of 392.49100 g/mol . This compound primarily serves as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adults.

Preparation Methods

Indacaterol acetate is synthesized through specific routes. Unfortunately, detailed synthetic procedures and reaction conditions are not widely available in the public domain. it is industrially produced by Novartis. The compound exhibits rapid onset and ultra-long duration, making it an attractive option for once-daily administration .

Chemical Reactions Analysis

Indacaterol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions remain proprietary, its pharmacological activity results from activation of β2-adrenergic receptors. Unfortunately, detailed mechanistic studies are limited in the literature.

Scientific Research Applications

Indacaterol has found applications in several fields:

Clinical Medicine: It is primarily used for COPD maintenance therapy, providing 24-hour bronchodilation.

Pharmacology: The compound selectively stimulates β2-adrenergic receptors, leading to bronchial smooth muscle relaxation.

Research: Scientists explore its effects on lung function, safety, and tolerability.

Mechanism of Action

Indacaterol’s mechanism involves binding to β2-adrenergic receptors in the lungs. Activation of these receptors increases intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation. Although β2-receptors are predominantly found in bronchial smooth muscle, their presence in cardiac tissue suggests potential cardiac effects. Further research is needed to fully understand these implications .

Comparison with Similar Compounds

Indacaterol stands out due to its ultra-long duration and once-daily dosing. Similar compounds include formoterol and salmeterol, but their dosing regimens differ. Unlike indacaterol, these drugs require multiple daily administrations. Indacaterol’s unique profile contributes to its clinical success .

Properties

CAS No. |

1000160-96-2 |

|---|---|

Molecular Formula |

C26H32N2O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1 |

InChI Key |

HZHXFIDENGBQFQ-FTBISJDPSA-N |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Key on ui other cas no. |

1000160-96-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)

![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)

![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)

![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)